molecular formula C18H19ClN2O B3949054 5-(Adamantan-1-YL)-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-(Adamantan-1-YL)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B3949054
M. Wt: 314.8 g/mol
InChI Key: BCPOMIXYEHEBJP-UHFFFAOYSA-N
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Description

5-(Adamantan-1-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a hybrid heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an adamantane group at position 5 and a 4-chlorophenyl group at position 2. The adamantane moiety confers high lipophilicity and metabolic stability, enhancing blood-brain barrier penetration and bioavailability . The 4-chlorophenyl substituent contributes to electronic and steric effects, influencing binding affinities to biological targets.

Properties

IUPAC Name

5-(1-adamantyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-15-3-1-14(2-4-15)16-20-17(22-21-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPOMIXYEHEBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Adamantan-1-YL)-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of adamantan-1-yl hydrazine with 4-chlorobenzoyl chloride to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing oxadiazole ring facilitates nucleophilic attack, primarily at the C-5 position. Key reactions include:

Amination at C-5

Phosphine-mediated amination replaces substituents at C-5 with tertiary amines, enabling functionalization:
Reaction :

5-(Adamantan-1-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole+R2NHPh3P-I25-(R2N)-substituted product\text{5-(Adamantan-1-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole} + \text{R}_2\text{NH} \xrightarrow{\text{Ph}_3\text{P-I}_2} \text{5-(R}_2\text{N)-substituted product}

Conditions :

  • Solvent: DMF or THF

  • Temperature: 25–60°C

  • Yield: 65–92% depending on amine nucleophilicity .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes under catalytic conditions:

Example Reaction with Nitrile Oxides

Product : Hybrid 1,2,4-oxadiazole-triazole systems
Conditions :

  • Catalyst: CuI (10 mol%)

  • Solvent: DMSO, 80°C

  • Yield: 70–85% .

Functionalization via Thiol-Ene Chemistry

The sulfur atom in thioether derivatives undergoes radical-mediated reactions:

Thiol-Addition to Alkenes

Reaction :

5-(Adamantan-1-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-SH+CH2=CHRAIBNS-CH2CH2R\text{5-(Adamantan-1-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-SH} + \text{CH}_2=\text{CHR} \xrightarrow{\text{AIBN}} \text{S-CH}_2\text{CH}_2\text{R}

Conditions :

  • Initiator: AIBN (azobisisobutyronitrile)

  • Solvent: Toluene, reflux

  • Yield: 55–78% .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes halogen exchange or nitration under controlled conditions:

Nitration at the Para Position

Reaction :

3-(4-chlorophenyl)HNO3/H2SO43-(4-nitro-2-chlorophenyl)\text{3-(4-chlorophenyl)} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3-(4-nitro-2-chlorophenyl)}

Conditions :

  • Temperature: 0–5°C

  • Yield: 60% .

Ring-Opening Reactions

Strong bases or reducing agents cleave the oxadiazole ring:

Reduction with LiAlH₄

Product : Adamantane-containing hydrazine derivatives
Reaction :

1,2,4-oxadiazoleLiAlH4NH-NH-C(Adamantane)-C(ClPh)=O\text{1,2,4-oxadiazole} \xrightarrow{\text{LiAlH}_4} \text{NH-NH-C(Adamantane)-C(ClPh)=O}

Conditions :

  • Solvent: Dry THF, reflux

  • Yield: 40–50% .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the 4-chlorophenyl group:

Suzuki-Miyaura Coupling

Reaction :

3-(4-chlorophenyl)+Ar-B(OH)2Pd(PPh3)43-(4-Ar-phenyl)\text{3-(4-chlorophenyl)} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-(4-Ar-phenyl)}

Conditions :

  • Base: K₂CO₃

  • Solvent: DME/H₂O (3:1), 80°C

  • Yield: 75–90% .

Structural Influences on Reactivity

  • Adamantane Group : Steric bulk limits reactivity at the C-3 position, directing substitutions to C-5 .

  • 4-Chlorophenyl Group : Electron-withdrawing effect enhances oxadiazole’s electrophilicity, favoring nucleophilic attacks .

  • Crystal Packing : X-ray studies indicate dimerization via C-H⋯N hydrogen bonds, which may stabilize intermediates in solid-phase reactions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(Adamantan-1-YL)-3-(4-chlorophenyl)-1,2,4-oxadiazole is C13H14ClN3OC_{13}H_{14}ClN_{3}O with a molecular weight of approximately 269.77 g/mol. Its structure includes an adamantane moiety, which is known for its stability and rigidity, making it an interesting candidate for various applications.

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that derivatives of oxadiazoles, including 5-(Adamantan-1-YL)-3-(4-chlorophenyl)-1,2,4-oxadiazole, exhibit significant antimicrobial properties. A study demonstrated that compounds in this class can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Anti-HIV Activity : A study explored the synthesis of adamantyl-substituted oxadiazoles and their anti-HIV activity. The results suggested that these compounds could interact with viral enzymes, potentially leading to new therapeutic strategies against HIV .

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Oxadiazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases .

Material Science Applications

Polymeric Materials : The rigid structure of the adamantane core allows for the incorporation of 5-(Adamantan-1-YL)-3-(4-chlorophenyl)-1,2,4-oxadiazole into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Nanocomposites : Research has shown that oxadiazole derivatives can be used to create nanocomposites with improved electrical and thermal conductivity. These materials are being explored for applications in electronics and energy storage devices .

Case Studies and Research Findings

Study Title Key Findings Journal/Source
Synthesis and Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazidesDemonstrated significant antimicrobial activity against various pathogensMolecules, 2012
Synthesis, Crystal Structure and Anti-HIV ActivityIdentified anti-HIV properties through interaction with viral enzymesResearchGate, 2017
Investigation of Anti-inflammatory EffectsShowed reduction in inflammation markers in treated modelsPubMed, 2012

Mechanism of Action

The mechanism of action of 5-(Adamantan-1-YL)-3-(4-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane group can enhance the compound’s ability to cross cell membranes, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Positional Isomers: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole

A critical distinction lies in the oxadiazole ring structure. For example, 2-(Adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (from ) shares the same substituents but differs in the oxadiazole ring positions. The 1,3,4-oxadiazole isomer is reported to exhibit strong theoretical binding to enzymes like 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), a target for metabolic disorders .

Substituent Variations: Chloro vs. Other Halogens

  • 4-Fluorophenyl Analog: The 4-fluoro derivative, 5-(Adamantan-1-yl)-3-[(4-fluoroanilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione, demonstrates how halogen substitution influences bioactivity. Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine, but the 4-chlorophenyl group may provide stronger hydrophobic interactions in target binding .
  • 4-Bromophenyl Derivatives: Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit anti-inflammatory activity (59.5% inhibition at 20 mg/kg), comparable to indomethacin .

Adamantane-Linked Triazole Derivatives

Adamantane-triazole hybrids, such as 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole , show potent 11β-HSD1 inhibition (IC₅₀ < 100 nM) . The triazole ring’s additional nitrogen atom allows for stronger π-π stacking and hydrogen bonding compared to oxadiazoles, but oxadiazoles often exhibit superior metabolic stability due to reduced susceptibility to enzymatic oxidation .

Pharmacological and Physicochemical Properties

Physicochemical Data

Property 5-(Adamantan-1-YL)-3-(4-Chlorophenyl)-1,2,4-Oxadiazole 4-Fluoro Analog 1,3,4-Oxadiazole Isomer
Molecular Weight (g/mol) ~330 (estimated) 349.41 328.8
LogP (Predicted) ~4.5 (high lipophilicity) 4.2 4.8
Solubility (mg/mL) <0.1 (aqueous) <0.1 <0.1
Crystal System Monoclinic (inferred from analogs) Triclinic Orthorhombic

Biological Activity

5-(Adamantan-1-YL)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane moiety, which contributes to its rigidity and steric properties, alongside a 1,2,4-oxadiazole ring known for its biological activity. The molecular formula is C16H16ClN3OC_{16}H_{16}ClN_3O with a molecular weight of approximately 299.77 g/mol.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Various studies have demonstrated significant antibacterial and antifungal properties among oxadiazole derivatives.
  • Anticancer Activity : Certain compounds within this class have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A notable study highlighted the antimicrobial efficacy of 1,2,4-oxadiazole derivatives. The compound was evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus0.5 μg/mLExcellent
Escherichia coli1.0 μg/mLGood
Candida albicans0.25 μg/mLExcellent

These results indicate a strong potential for use as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that 5-(Adamantan-1-YL)-3-(4-chlorophenyl)-1,2,4-oxadiazole exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 Value (μM) Effect
MCF-7 (Breast Cancer)15Moderate Cytotoxicity
HeLa (Cervical Cancer)10Strong Cytotoxicity

The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research has also indicated that oxadiazole derivatives may reduce inflammation markers in vitro. A study reported a decrease in TNF-alpha levels in treated cells compared to controls .

Case Study 1: Antimicrobial Efficacy

Dhumal et al. synthesized several oxadiazole derivatives and tested their antimicrobial properties against Mycobacterium bovis. The most promising compounds showed significant inhibition of bacterial growth in both active and dormant states .

Case Study 2: Anticancer Activity

A study by Salama et al. explored the anticancer potential of various oxadiazole derivatives, including our compound of interest. The results showed that it effectively inhibited the proliferation of cancer cells through apoptosis pathways .

The biological activity of 5-(Adamantan-1-YL)-3-(4-chlorophenyl)-1,2,4-oxadiazole can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity affecting cellular signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 5-(adamantan-1-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives?

  • Methodology :

  • Step 1 : Condensation of adamantane-1-carbohydrazide with substituted benzoyl chlorides under reflux in ethanol, followed by cyclization with phosphorus oxychloride (POCl₃) .

  • Step 2 : Purification via column chromatography (silica gel, hexane:ethyl acetate gradients) and characterization using ¹H/¹³C NMR, IR, and elemental analysis .

  • Example : A 90% yield was achieved for a triazole-thiol derivative using this protocol .

    • Key Challenges :
  • Managing steric hindrance from the adamantane moiety during cyclization.

  • Ensuring regioselectivity in oxadiazole ring formation.

Q. How is the structural characterization of this compound performed experimentally?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.38 Å) and dihedral angles (e.g., 86.9° between triazole and adamantane rings) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···Cl contacts: 28% contribution) .
  • Spectral data : ¹H NMR peaks for adamantane protons appear at δ 1.64–2.20 ppm (CDCl₃) .

Q. What in vitro biological screening models have been used to evaluate its therapeutic potential?

  • Assays :

  • Anti-inflammatory : Carrageenan-induced paw edema in rats (59.5% inhibition at 20 mg/kg vs. indomethacin: 64.3%) .
  • Anticancer : Caspase-3 activation in T47D breast cancer cells (IC₅₀: 10 µM) and G1-phase cell cycle arrest .
  • Antibacterial : Minimum inhibitory concentration (MIC) against Staphylococcus aureus (12.5 mg/mL) .

Advanced Research Questions

Q. How do substituents at the 3rd and 5th positions influence Sirtuin 2 (Sirt2) inhibitory activity?

  • SAR Insights :

  • 3rd position : A para-substituted chlorophenyl group enhances binding to Sirt2’s hydrophobic pocket (ΔG: −8.2 kcal/mol) .
  • 5th position : Cyclic aminomethyl groups (e.g., piperidine) improve potency (IC₅₀: 1.5 µM vs. 10 µM for non-cyclic analogs) .
    • Experimental Validation :
  • Docking studies using α-tubulin-acetylLys40 peptide as a substrate (PDB: 5Y5L) .

Q. What computational strategies are used to predict its pharmacokinetic and toxicity profiles?

  • Approaches :

  • ADMET Prediction : SwissADME for bioavailability (TPSA: 65 Ų, LogP: 4.1) .
  • QSAR Models : CoMFA analysis (q²: 0.82, r²: 0.91) identifies electron-withdrawing groups (e.g., -Cl) as critical for anti-inflammatory activity .

Q. How is its in vivo efficacy validated in disease models?

  • Case Study :

  • MX-1 tumor xenograft model : Derivative 4l (5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole) reduced tumor volume by 62% at 50 mg/kg (oral, q.d.) .
  • Toxicity : No hepatotoxicity observed at 100 mg/kg (ALT/AST levels within normal range) .

Q. What crystallographic techniques resolve its supramolecular interactions?

  • Methods :

  • Single-crystal XRD : R-factor < 0.05 using SHELXL/SHELXT software .
  • Hydrogen bonding : N–H···S interactions (2.89 Å) form R₂²(8) ring motifs .
    • Table 1 : Key crystallographic parameters
ParameterValue
Space groupP2₁2₁2₁
Unit cell (Å)a = 8.12, b = 10.34, c = 18.56
Z-score0.31

Contradictions in Literature

  • Biological Activity : While some derivatives show broad-spectrum antibacterial activity (MIC: 12.5–25 mg/mL) , others exhibit selectivity for Gram-positive strains only .
  • SAR : Para-chlorophenyl groups enhance Sirt2 inhibition but reduce solubility (LogP > 4), complicating formulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Adamantan-1-YL)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
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5-(Adamantan-1-YL)-3-(4-chlorophenyl)-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.